molecular formula C18H22Cl2O5 B1680794 (3R,5S)-rel-5-[6-(2,4-Dichlorophenyl)hexyl]tetrahydro-3-hydroxy-2-oxo-3-furanaceticacid CAS No. 154566-12-8

(3R,5S)-rel-5-[6-(2,4-Dichlorophenyl)hexyl]tetrahydro-3-hydroxy-2-oxo-3-furanaceticacid

Cat. No. B1680794
M. Wt: 389.3 g/mol
InChI Key: YTRNLFYTHYWDAU-RDTXWAMCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SB 204990 is a cell-permeable prodrug form of SB 201076, an inhibitor of ATP citrate lyase. SB 204990 inhibits fatty acid and cholesterol synthesis in HepG2 cells in a concentration-dependent manner. Oral administration of SB 204990 (25 mg/kg) reduces plasma levels of the lipoproteins VLDL, LDL, and HDL by 21, 40, and 22%, respectively, in dogs. It also reduces VLDL synthesis and plasma cholesterol and triglyceride levels in rats in a dose-dependent manner.
SB-204990 is the prodrug of the potent ATP citrate-lyase inhibitor SB-201076. SB-204990, when administered orally to rats, was absorbed into the systemic circulation;  pharmacologically relevant concentrations of SB-201076 were recovered in the liver. SB-204990 (25 mg/kg per day) also decreased plasma cholesterol levels (by up to 23%) and triglyceride levels (by up to 38%) in the dog, preferentially decreasing low-density lipoprotein compared with high-density lipoprotein cholesterol levels. SB-204990 is an important enzyme in controlling substrate supply for lipid synthesis de novo and a potential enzyme target for hypolipidaemic intervention.

Scientific Research Applications

Catalysis and Organic Transformations

Hydrosilation of Organic Carbonyl Groups

A study on the catalysis of aldehydes and ketones hydrosilation under ambient conditions reveals insights into the mechanism of organic carbonyl group reduction. This process involves the use of a rhenium oxo complex, highlighting a potential application area for similar compounds in facilitating organic transformations with low catalyst loading and high yield, emphasizing the importance of catalyst design in organic synthesis and material science applications Ison et al., 2005.

Furanic Compounds Reduction

The catalytic reduction of biomass-derived furanic compounds, such as furfural and 5-hydroxymethylfurfural (HMF), into valuable chemicals is a crucial area of research. This process involves hydrogenation reactions and offers insights into the conversion of oxygen-rich compounds, which is significant for the development of sustainable chemical processes Nakagawa et al., 2013.

Material Science and Polymer Chemistry

Biobased Polyesters Synthesis

The enzymatic polymerization of biobased furan polyesters, using 2,5-bis(hydroxymethyl)furan as a building block, illustrates the application of furanic compounds in creating novel materials. This research underscores the potential of using such compounds in the development of environmentally friendly polymers with desirable physical properties Jiang et al., 2014.

Fluorescence and Photophysics

Development of Fluorescence Probes

The design and synthesis of novel fluorescence probes capable of selectively detecting highly reactive oxygen species (hROS) demonstrate the application of furanic compounds in the field of biological and chemical analysis. Such probes enable the visualization of reactive species in living cells, highlighting the role of furanic derivatives in advanced sensing technologies Setsukinai et al., 2003.

properties

IUPAC Name

2-[(3S,5R)-5-[6-(2,4-dichlorophenyl)hexyl]-3-hydroxy-2-oxooxolan-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22Cl2O5/c19-13-8-7-12(15(20)9-13)5-3-1-2-4-6-14-10-18(24,11-16(21)22)17(23)25-14/h7-9,14,24H,1-6,10-11H2,(H,21,22)/t14-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRNLFYTHYWDAU-KDOFPFPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)C1(CC(=O)O)O)CCCCCCC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OC(=O)[C@]1(CC(=O)O)O)CCCCCCC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22Cl2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,5S)-rel-5-[6-(2,4-Dichlorophenyl)hexyl]tetrahydro-3-hydroxy-2-oxo-3-furanaceticacid

CAS RN

154566-12-8
Record name SB 204990
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154566128
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods

Procedure details

A mixture of ±(3R*, 5S*) 3-carboxy-11-(2,4-dichlorophenyl)-3,5-dihydroxyundecanoic acid, disodium salt (11.8 g, 25.1 mmol), aqueous HCl (3M, 200 ml), and tetrahydrofuran (200 ml) was heated at 60° C. for 6 h, then cooled. Most of the tetrahydrofuran was removed under vacuum. The residual mixture was diluted with water, and extracted with ether. The extracts were washed with water, saturated aqueous NaCl, and dried (MgSO4). The solvent was removed under vacuum, and the residue recrystallised (ether/petroleum ether 40°-60° C.) to give the title compound (8.80 g, 90%) as a white solid, m.p. 77°-79° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
title compound
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,5S)-rel-5-[6-(2,4-Dichlorophenyl)hexyl]tetrahydro-3-hydroxy-2-oxo-3-furanaceticacid
Reactant of Route 2
(3R,5S)-rel-5-[6-(2,4-Dichlorophenyl)hexyl]tetrahydro-3-hydroxy-2-oxo-3-furanaceticacid
Reactant of Route 3
(3R,5S)-rel-5-[6-(2,4-Dichlorophenyl)hexyl]tetrahydro-3-hydroxy-2-oxo-3-furanaceticacid
Reactant of Route 4
(3R,5S)-rel-5-[6-(2,4-Dichlorophenyl)hexyl]tetrahydro-3-hydroxy-2-oxo-3-furanaceticacid
Reactant of Route 5
(3R,5S)-rel-5-[6-(2,4-Dichlorophenyl)hexyl]tetrahydro-3-hydroxy-2-oxo-3-furanaceticacid
Reactant of Route 6
(3R,5S)-rel-5-[6-(2,4-Dichlorophenyl)hexyl]tetrahydro-3-hydroxy-2-oxo-3-furanaceticacid

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